7,8-Dimethoxyflavone

概要

説明

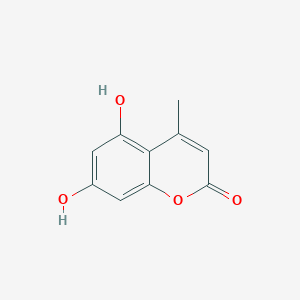

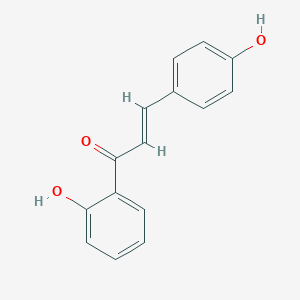

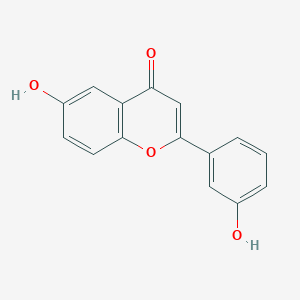

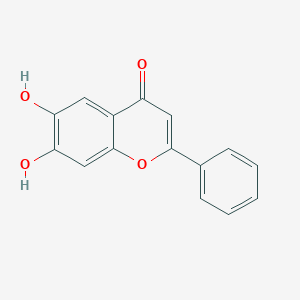

7,8-ジメトキシフラボンは、フラボン構造の第7位と第8位にメトキシ基が存在することを特徴とするフラボノイド化合物です。 フラボノイドは、抗酸化、抗炎症、抗癌などの多様な生物活性を有することで知られる植物二次代謝産物のクラスです .

2. 製法

合成経路と反応条件: 7,8-ジメトキシフラボンの合成は通常、フラボン前駆体のメチル化を伴います。一般的な方法の1つは、クリシンから始まり、臭素化によって6,8-ジブロモクリシンが形成されます。 この中間体は、臭化銅触媒の存在下でメタノール分解にかけられて、7,8-ジメトキシフラボンが得られます .

工業生産方法: 7,8-ジメトキシフラボンの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、上記の合成経路を用いた大規模合成です。温度、溶媒、触媒濃度などの反応条件の最適化は、収率と純度を最大化するために重要です。

科学的研究の応用

Chemistry: It serves as a precursor for synthesizing other flavonoid derivatives.

Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it a valuable compound for studying cellular processes and signaling pathways.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

7,8-ジメトキシフラボンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。

抗酸化作用: Nrf-2/HO-1経路を活性化することにより、細胞の抗酸化防御を強化します.

類似化合物:

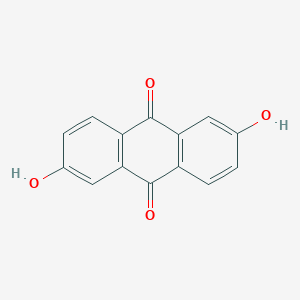

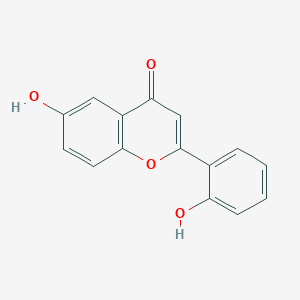

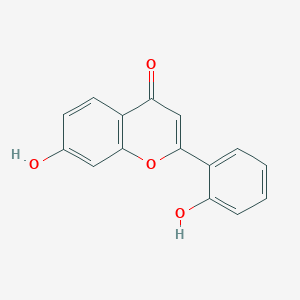

7,8-ジヒドロキシフラボン: 神経保護効果とTrkBシグナルを活性化する能力が知られています.

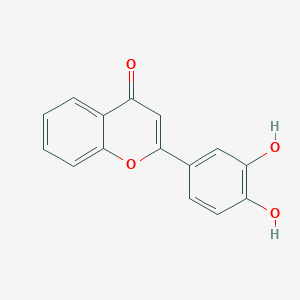

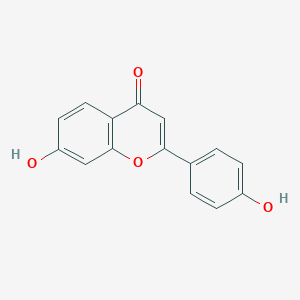

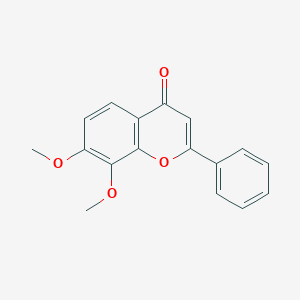

5-ヒドロキシ-3,7-ジメトキシフラボン: Ca2±媒介細胞周期調節に対して強力な阻害活性を示します.

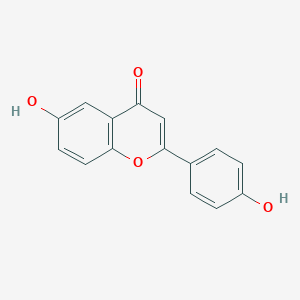

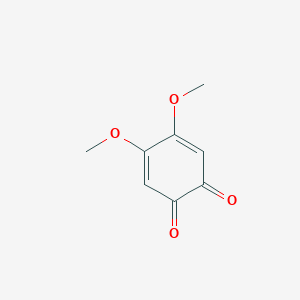

5,7-ジメトキシフラボン: 顕著な生物活性を有する別のフラボノイドです.

独自性: 7,8-ジメトキシフラボンは、特定のメトキシ置換により、独特の化学的および生物学的特性を有する点が特徴です。 複数の分子経路を調節する能力により、さまざまな科学的および医学的用途に適した汎用性の高い化合物です .

生化学分析

Biochemical Properties

7,8-Dimethoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme pyridoxal phosphatase, where this compound acts as an inhibitor, affecting the levels of pyridoxal 5’-phosphate, a co-enzymatically active form of vitamin B6 . Additionally, this compound has been shown to interact with transport proteins such as P-glycoprotein and multidrug resistance-associated proteins, influencing the transport and distribution of other compounds within cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to improve cell viability in ischemic conditions and does not impair cell viability up to a concentration of 200 μM . In HepG2 cells, this compound exhibits cytotoxic effects at higher concentrations, with an IC50 of 100 μM after 24 hours of exposure . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits pyridoxal phosphatase by binding to the enzyme with low micromolar affinity, thereby increasing the levels of pyridoxal 5’-phosphate in neurons . This interaction highlights its potential role in modulating vitamin B6-associated pathways and cognitive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable and effective in improving cell viability under ischemic conditions for extended periods . Its cytotoxic effects at higher concentrations necessitate careful monitoring and dosage adjustments in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it has been shown to improve cognitive functions and protect against neurodegenerative diseases . Higher dosages may lead to adverse effects, including cytotoxicity and impaired cell viability . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. It has been identified as an inhibitor of calcium signal-mediated cell-cycle regulation, highlighting its role in modulating cellular processes . Additionally, this compound’s interactions with metabolic enzymes influence metabolic flux and metabolite levels, contributing to its diverse biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein and multidrug resistance-associated proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules and enzymes . This subcellular distribution is essential for understanding its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-DIMETHOXYFLAVONE typically involves the methoxylation of a flavone precursor. One common method starts with chrysin, which undergoes bromination to form 6,8-dibromochrysin. This intermediate is then subjected to methanolysis in the presence of a copper bromide catalyst to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

化学反応の分析

反応の種類: 7,8-ジメトキシフラボンは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: この反応により、追加の官能基が導入されたり、既存の官能基が修飾されたりする可能性があります。

還元: この反応により、カルボニル基がヒドロキシル基に還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

化学: 他のフラボノイド誘導体を合成するための前駆体として役立ちます。

生物学: 顕著な抗酸化作用と抗炎症作用を示すため、細胞プロセスとシグナル伝達経路を研究するための貴重な化合物です。

類似化合物との比較

7,8-DIHYDROXYFLAVONE: Known for its neuroprotective effects and ability to activate TrkB signaling.

5-HYDROXY-3,7-DIMETHOXYFLAVONE: Exhibits potent inhibitory activity against Ca2±mediated cell-cycle regulation.

5,7-DIMETHOXYFLAVONE: Another flavonoid with significant biological activities.

Uniqueness: 7,8-DIMETHOXYFLAVONE is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific and medical applications .

特性

IUPAC Name |

7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRQQECDVUXBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351009 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-54-1 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7,8-Dimethoxyflavone exert its anti-inflammatory effects?

A1: While the exact mechanism is still under investigation, research suggests that this compound might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-1β. One study demonstrated this effect in human monocytic THP-1 cells stimulated with Propionibacterium acnes [].

Q2: Are there other potential mechanisms of action for this compound?

A2: Yes, this compound has shown potential to inhibit phosphodiesterase (PDE) enzymes []. This inhibition could contribute to its tracheal smooth muscle relaxant properties, supporting its traditional use in treating respiratory diseases.

Q3: Does this compound affect the NF-κB pathway?

A3: Research suggests that this compound can significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages []. This inhibition could contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H14O4, and its molecular weight is 282.29 g/mol.

Q5: What spectroscopic data is available for characterizing this compound?

A5: Numerous studies utilize various spectroscopic techniques to characterize this compound. These include UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR [, , , , , , , , , , ]. These analyses confirm its structure and purity.

Q6: How do structural modifications of this compound influence its biological activity?

A6: Studies suggest that the position and number of methoxy groups on the flavone backbone can significantly affect the biological activity. For instance, 7-Methoxyflavone exhibited stronger inhibition of PGE2 production and higher membrane permeability compared to this compound []. This highlights the importance of the specific substitution pattern for activity.

Q7: What is known about the stability of this compound?

A7: Limited information is available regarding the stability of this compound under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies to enhance its stability and bioavailability.

Q8: What is known about the pharmacokinetic profile of this compound?

A8: Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further investigations are needed to understand its pharmacokinetic behavior in vivo.

Q9: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A9: Yes, this compound has shown promising in vitro activities, particularly in inhibiting P. acnes-induced cytokine production in human cells []. It also demonstrated anti-inflammatory effects in an oxazolone-induced atopic dermatitis-like model in mice [].

Q10: What about the tracheal smooth muscle relaxant properties of this compound?

A10: Studies have shown that this compound, particularly when referred to as gnaphaliin B, exhibits potent relaxant properties on guinea pig tracheal preparations [, ]. This activity supports its traditional use in treating respiratory ailments.

Q11: What analytical methods are used to identify and quantify this compound?

A11: Commonly employed techniques include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。